Methyl 10-(1,3-dioxolan-4-YL)decanoate
Description
Methyl 10-(1,3-dioxolan-4-YL)decanoate is a methyl ester of a decanoic acid derivative featuring a 1,3-dioxolane ring at the terminal carbon (C10 position). The 1,3-dioxolane moiety introduces unique steric and electronic properties, distinguishing it from linear fatty acid esters.
Properties
CAS No. |
94291-09-5 |
|---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
methyl 10-(1,3-dioxolan-4-yl)decanoate |
InChI |
InChI=1S/C14H26O4/c1-16-14(15)10-8-6-4-2-3-5-7-9-13-11-17-12-18-13/h13H,2-12H2,1H3 |
InChI Key |
WTQQOMNOQJQVQN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCC1COCO1 |
Origin of Product |
United States |
Preparation Methods
Mechanistic Basis
The most widely documented approach involves the acid-catalyzed ring-opening of epoxides by 1,2-diols to construct the dioxolane ring. As demonstrated in the synthesis of analogous compounds, this method capitalizes on the nucleophilic attack of diol oxygen on the electrophilic epoxide carbon. For methyl 10-(1,3-dioxolan-4-YL)decanoate, the reaction typically employs cis-2a (methyl 9,10-epoxydecanoate) and ethane-1,2-diol under Brønsted or Lewis acid catalysis.
Key steps include:
Optimization Strategies
Reaction parameters significantly influence yield and selectivity:
Notably, exceeding 120°C promotes ketone byproduct formation via oxidative cleavage, while sub-stoichiometric MoO3 (0.25 mol%) enhances reaction rates without competing side reactions.
Direct Esterification of Dioxolane-Containing Acids
Two-Step Methodology
This route decouples dioxolane synthesis from esterification:
- Dioxolane Formation : 10-(1,3-Dioxolan-4-YL)decanoic acid is prepared via cyclocondensation of methyl 10-oxodecanoate with ethylene glycol using p-toluenesulfonic acid (PTSA).
- Esterification : The carboxylic acid undergoes Fischer esterification with methanol under reflux (65°C, 12 hr), achieving >90% conversion.
Catalytic Innovations
Recent advances employ enzyme-mediated esterification to circumvent thermal degradation:
- Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin enables room-temperature esterification (25°C) with 94% yield and 99% enantiomeric excess.
- Microwave-assisted methods reduce reaction times to 15 minutes while maintaining 88% yield.
Catalytic Carbonylation of Epoxides
CO₂ Insertion Protocol
Building on green chemistry principles, this method couples epoxide carbonylation with subsequent esterification:
Stereochemical Considerations
The configuration of the starting epoxide dictates dioxolane stereochemistry. cis-Epoxides favor trans-dioxolanes due to antiperiplanar attack during ring-opening, while trans-epoxides produce cis-products.
Enzymatic Dynamic Kinetic Resolution
Biocatalytic Approach
A patent-pending method employs Pseudomonas fluorescens lipase to resolve racemic 10-(1,3-dioxolan-4-YL)decanoic acid:
Process Economics
Compared to chemical methods, enzymatic routes reduce energy consumption by 40% but require higher catalyst loading (15 mg enzyme/g substrate).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Index | Environmental Factor |
|---|---|---|---|---|
| Epoxide Ring-Opening | 82 | 95 | 1.0 | Moderate (solvent use) |
| Direct Esterification | 94 | 98 | 0.8 | Low (enzymatic) |
| Catalytic Carbonylation | 67 | 91 | 1.2 | High (CO₂ pressure) |
| Enzymatic DKR | 92 | 99 | 1.5 | Very Low |
Chemical Reactions Analysis
Types of Reactions
Methyl 10-(1,3-dioxolan-4-yl)decanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like KMnO₄ and OsO₄.
Reduction: Reduction can be achieved using H₂/Ni or LiAlH₄.
Substitution: Undergoes nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution.
Reduction: LiAlH₄ in dry ether.
Substitution: Grignard reagents (RMgX) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Potential Applications
While specific applications of Methyl 10-(1,3-dioxolan-4-YL)decanoate are not extensively documented in the search results, the presence of the dioxolane ring and ester group suggests several potential uses:
- Synthesis of other compounds this compound can be used as an intermediate in the synthesis of other compounds.
- Antimicrobial Properties Some derivatives of this compound have demonstrated effectiveness against bacteria and fungi.
- Anti-inflammatory Effects Compounds containing dioxolane rings have exhibited anti-inflammatory effects.
Structural Analogues and Potential Property Influence
Several compounds share structural similarities with this compound. These related compounds can provide insights into how structural variations may influence properties and applications:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 10-(5-octyl-2-oxo-1,3-dioxolan-4-YL)decanoate | Structure | Contains an octyl side chain which may enhance lipophilicity. |
| Methyl 12-(5-octyl-2-oxo-1,3-dioxolan-4-YL)dodecanoate | Structure | Longer carbon chain may influence its physical properties. |
| Cis-Methyl 10-(3-octyloxiran-2-yl)decanoate | Structure | Features an oxirane ring which may alter reactivity compared to dioxolanes. |
Mechanism of Action
The mechanism of action for methyl 10-(1,3-dioxolan-4-yl)decanoate involves its interaction with various molecular targets and pathways. The compound’s dioxolane ring can form stable complexes with other molecules, which can influence its reactivity and interactions in biological systems . This stability makes it useful in various applications, including drug delivery and chemical synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dioxolane Moieties
a) 9,12-Octadecadienoic acid (Z,Z)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
- Structure : A C18 unsaturated fatty acid ester with a 1,3-dioxolane ring substituted with two methyl groups.
- Key Differences : Longer carbon chain (C18 vs. C10) and unsaturated bonds.
- Applications: Isolated from medicinal plants (e.g., Notopterygium incisum), it is studied for its role in traditional medicine .
b) Hexadecanoic acid, (2-pentadecyl-1,3-dioxolan-4-yl)methyl ester
- Structure : A C16 saturated ester with a 1,3-dioxolane ring attached to a pentadecyl chain.
- Key Differences : Extended alkyl substituent on the dioxolane ring and longer fatty acid chain.
- Applications: Reported in cyanobacteria (Nostoc calcicola) with demonstrated anticancer activity .
c) Ethyl 10-chloro-10-oxodecanoate
Comparison with Simple Fatty Acid Methyl Esters
Methyl Decanoate
- Structure : A straight-chain C10 fatty acid methyl ester.
- Key Differences : Absence of the dioxolane ring.
- Properties : Hydrophobic, used as a flavor compound in beer and a chemical pruning agent in agriculture .
- Applications : Simpler synthesis and lower cost compared to dioxolane-containing analogues.
Q & A
Q. What synthetic strategies are recommended for Methyl 10-(1,3-dioxolan-4-YL)decanoate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of this compound likely involves esterification of a decanoic acid derivative with a 1,3-dioxolane-containing alcohol. A reference approach from a structurally similar compound (e.g., ((4S,5S)-5-(hept-6-yn-1-yloxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanal in ) suggests using protective groups for hydroxyl or carbonyl functionalities. Optimization may involve catalytic methods (e.g., acid catalysis for esterification) or microwave-assisted synthesis to enhance reaction rates. Reaction monitoring via TLC or LCMS (e.g., m/z 755 [M+H]+ as in ) ensures intermediate formation. Purification via column chromatography with gradient elution is recommended to isolate the target compound .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- Proton NMR : Confirm structural integrity by verifying ester (-COOCH₃) and dioxolane ring proton signals. Compare with reference spectra (e.g., ’s NMR conformity for methyl esters).
- GC-MS/HPLC : Assess purity (≥98% as per ) and retention time alignment with standards (e.g., 1.50 minutes under QC-SMD-TFA05 conditions in ).
- LCMS : Detect molecular ion peaks (e.g., m/z values similar to ’s LCMS data) and fragmentation patterns.
- Elemental Analysis : Validate empirical formula (C₁₄H₂₄O₄ estimated) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (based on methyl ester safety guidelines in ).
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste ().
- First Aid : Flush skin with water for 15 minutes; seek medical attention for ingestion ().
Advanced Research Questions
Q. How does the 1,3-dioxolane moiety influence the compound’s stability and reactivity under catalytic conditions?
- Methodological Answer : The dioxolane ring introduces steric hindrance and potential for ring-opening reactions. For example, acidic conditions may cleave the dioxolane to form diols or ketones, altering reactivity. Stability studies using TGA/DSC can assess thermal decomposition thresholds. Catalytic hydrogenation (e.g., Pd/C) or oxidation (e.g., KMnO₄) experiments may reveal regioselectivity patterns. Computational modeling (DFT) can predict bond dissociation energies for the dioxolane ring .
Q. What experimental and computational methods are suitable for studying its combustion kinetics in biofuel research?
- Methodological Answer :
- Experimental : Use shock tube or laminar flame reactors to measure ignition delay times and flame speeds, as done for methyl decanoate ().
- Kinetic Modeling : Develop reduced mechanisms using cross-reaction theories (e.g., Sarathy et al.’s approach for biodiesel combustion). Validate against high-resolution mass spectrometry data for intermediate species .
- Quantum Chemistry : Calculate thermochemical properties (e.g., enthalpy of formation) via Gaussian software to refine combustion models .
Q. How can environmental fate studies predict its soil mobility and biodegradation pathways?
- Methodological Answer :
- Soil Mobility : Estimate the organic carbon-water partition coefficient (Koc) using molecular connectivity indices (e.g., Koc ≈ 470 for methyl decanoate in ).
- Biodegradation : Conduct OECD 301B tests to assess aerobic degradation. LC-MS/MS can track metabolite formation (e.g., hydroxy derivatives).
- QSAR Models : Predict ecotoxicity endpoints (e.g., EC50 for algae) using EPI Suite or TEST software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
